![molecular formula C22H23N3O5S B2472961 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 864939-65-1](/img/structure/B2472961.png)
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core linked to a sulfonyl group and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This involves the cyclization of an appropriate precursor to form the isoindoline ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Piperidine Ring: The piperidine ring is attached via nucleophilic substitution reactions, using suitable piperidine derivatives.
Final Coupling: The final step involves coupling the benzamide core with the previously synthesized intermediates under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(3-fluoro-phenyl)-benzamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(piperazin-1-yl)acetamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfonyl and piperidine moieties contribute to its distinct reactivity and potential therapeutic applications, setting it apart from other similar compounds.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-2-16-5-3-4-12-25(16)31(29,30)17-9-6-14(7-10-17)20(26)23-15-8-11-18-19(13-15)22(28)24-21(18)27/h6-11,13,16H,2-5,12H2,1H3,(H,23,26)(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWZQHICLLYGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2472879.png)
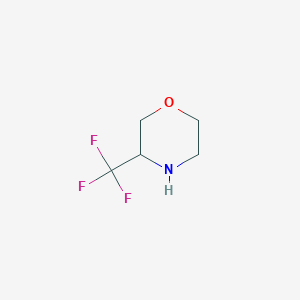
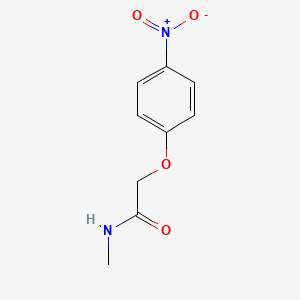
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472883.png)
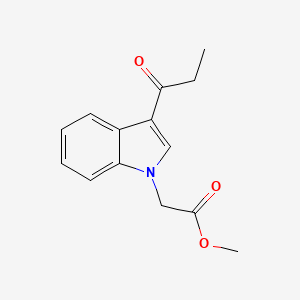


![2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2472888.png)
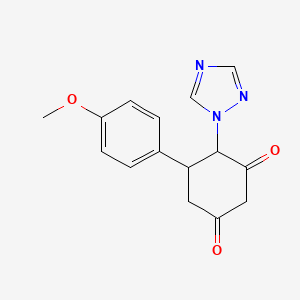
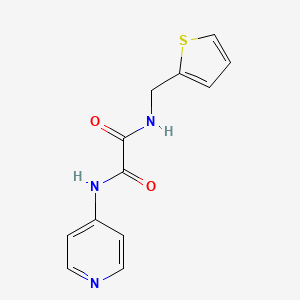
![5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B2472893.png)
![5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2472897.png)
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2472899.png)
